Gadolinium(III) oxalate hydrate

Vue d'ensemble

Description

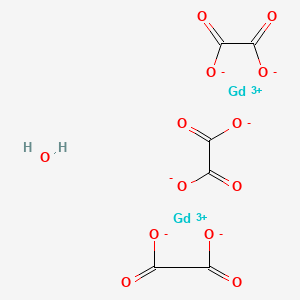

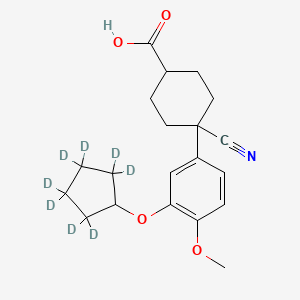

Gadolinium(III) oxalate hydrate is the oxalate of gadolinium, with the chemical formula Gd2(C2O4)3. It appears as colorless crystals .

Synthesis Analysis

The hydrate of Gadolinium(III) oxalate can be prepared by the reaction of gadolinium nitrate and oxalic acid .Molecular Structure Analysis

The molecular formula of Gadolinium(III) oxalate hydrate is Gd2(C2O4)3 · xH2O . The molecular weight on an anhydrous basis is 578.56 .Chemical Reactions Analysis

The decahydrate of gadolinium oxalate thermally decomposes to obtain the anhydrous form, which can then be heated to produce gadolinium oxide . Gadolinium oxalate reacts with hydrochloric acid to produce Gd(C2O4)Cl . It also reacts with sodium hydroxide under hydrothermal conditions to produce gadolinium hydroxide .Physical And Chemical Properties Analysis

Gadolinium(III) oxalate hydrate is highly insoluble in water and converts to the oxide when heated (calcined) .Applications De Recherche Scientifique

Thermal Decomposition : Gadolinium(III) oxalate hydrate undergoes thermal decomposition, releasing hydrate water and forming anhydrous oxalates and oxides under certain temperature ranges. This process is essential in material science and chemistry (Wendlandt, 1958).

Crystal Structure Analysis : The study of gadolinium oxalate hydrate's crystal structure is significant in understanding its physical and chemical properties. This includes determining the location of gadolinium ions in the hydrated oxalate salt (Hsiu Chi, 1970).

Magnetic Properties : Gadolinium(III) complexes, including those with oxalate ligands, have been studied for their magnetic properties. These studies are vital in the field of magnetic materials and their potential applications (Cañadillas-Delgado et al., 2006).

MRI Contrast Agents : Gadolinium(III) compounds are often used in MRI contrast agents. Understanding how to increase their sensitivity (relaxivity) is crucial for enhancing MRI imaging. This includes exploring molecular factors contributing to relaxivity (Caravan, 2006).

Coprecipitation Studies : Gadolinium's behavior in coprecipitation processes, especially in relation to calcium oxalate, is studied for its implications in analytical chemistry and material synthesis (Hsiu Chi & Nagashima, 1968).

X-ray Powder Crystallography : X-ray powder crystallographic data of gadolinium(III) oxalate is important for understanding the crystal structure of various materials, which has implications in materials science and engineering (Jenkins, Moore, & Waterman, 1965).

Wet Chemical Routes in Material Synthesis : Gadolinium-doped materials synthesized via wet chemical routes, such as oxalate precipitation, have applications in material science, particularly in the production of specific oxides for various industrial applications (Zsabka et al., 2017).

Ionic Conductivity Studies : Studies on the ionic conductivity in systems prepared by oxalate coprecipitation, involving gadolinium, are significant in the development of conductive materials and their applications in electronics and energy storage (Zhang Tianshu et al., 2002).

Safety and Hazards

Propriétés

IUPAC Name |

gadolinium(3+);oxalate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Gd.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPKJYRHVDRDAQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Gd+3].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Gd2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333680 | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] White crystalline solid; [MSDSonline] | |

| Record name | Gadolinium oxalate decahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

304675-56-7, 22992-15-0, 100655-00-3 | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.1.0]pentane-2-carboxylic acid, methyl ester, (1-alpha-,2-alpha-,4-alpha-)- (9CI)](/img/no-structure.png)

![Benzo[b]fluoranthene](/img/structure/B1141397.png)

![7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl](/img/structure/B1141403.png)